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Compound of Interest

Compound Name:
2-Amino-4,6-dichloropyrimidine-5-

carbonitrile

Cat. No.: B1525643 Get Quote

An In-Depth Technical Guide to the Biological Activities of 2-Amino-4,6-dichloropyrimidine-5-
carbonitrile

Executive Summary
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a

multitude of therapeutic agents. Within this vast chemical space, 2-Amino-4,6-
dichloropyrimidine-5-carbonitrile emerges as a highly versatile and reactive intermediate. Its

unique substitution pattern, featuring two reactive chlorine atoms, an amino group, and an

electron-withdrawing nitrile group, makes it a privileged scaffold for the synthesis of diverse

heterocyclic compounds. This guide provides a comprehensive overview of the known

biological activities associated with this core, the methodologies used to assess these

activities, and the structure-activity relationship insights that drive its application in modern drug

discovery. We will delve into its role as a precursor to potent enzyme inhibitors, anti-

inflammatory agents, and anticancer compounds, offering both foundational knowledge and

practical, field-proven experimental protocols.

Molecular Profile and Physicochemical Properties
2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a halogenated pyrimidine derivative that

serves primarily as a building block in organic synthesis. The chlorine atoms at positions 4 and

6 are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward path

for structural elaboration and the creation of compound libraries.[1]
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Property Value Reference

IUPAC Name
2-Amino-4,6-dichloro-5-

cyanopyrimidine
[2]

CAS Number 71605-67-5 -

Molecular Formula C₅H₂Cl₂N₄ [2]

Molecular Weight 189.00 g/mol [2]

Appearance Powder

Melting Point 219-222 °C

SMILES
N(C1=NC(Cl)=C(C#N)C(Cl)=N

1)

Synthesis of the Core Scaffold
The primary route for synthesizing 2-Amino-4,6-dichloropyrimidine-5-carbonitrile and its

analogs involves the chlorination of the corresponding dihydroxypyrimidine precursor. The

Vilsmeier-Haack reaction is an efficient and widely adopted method for this conversion,

transforming the more stable 2-amino-4,6-dihydroxypyrimidine into the highly reactive

dichlorinated intermediate.[1][3][4] This transformation is critical as it installs the reactive

chlorine "handles" necessary for subsequent derivatization.

Synthesis Workflow

2-Amino-4,6-dihydroxypyrimidine
(Precursor) Vilsmeier-Haack Reagent

(e.g., POCl₃, PCl₅, DMF)

Chlorination 2-Amino-4,6-dichloropyrimidine
(Target Scaffold)

Reaction
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Caption: General synthesis workflow for 2-amino-4,6-dichloropyrimidines.
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Key Biological Activities and Therapeutic Potential
While primarily a synthetic intermediate, the 2-amino-4,6-dichloropyrimidine scaffold and its

direct derivatives have been investigated for several biological activities. The true value of the

5-carbonitrile variant lies in its use to create more complex molecules with enhanced potency

and selectivity.

Anti-inflammatory and Immunomodulatory Effects
A significant activity associated with the 2-amino-4,6-dichloropyrimidine class is the inhibition of

nitric oxide (NO) production.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS)

is a hallmark of inflammatory processes.

Key Findings:

Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit immune-activated

NO production in mouse peritoneal cells.[3][4]

The inhibitory effect was observed irrespective of the substituent at the 5-position,

suggesting the core scaffold is crucial for this activity.[3]

The most potent derivative identified in one study was 5-fluoro-2-amino-4,6-

dichloropyrimidine, which exhibited an IC₅₀ of 2 µM, surpassing the activity of reference

inhibitors.[3][4] Other derivatives had IC₅₀ values in the 9–36 µM range.[3]

Importantly, these compounds did not affect the viability of the cells, indicating that the

observed NO inhibition was not due to general cytotoxicity.[3][4]

This anti-inflammatory potential makes the scaffold an attractive starting point for developing

novel agents for inflammatory diseases.

Anticancer and Cytotoxic Activity
The pyrimidine-5-carbonitrile moiety is a well-established pharmacophore in the design of

anticancer agents.[5][6] Derivatives synthesized from the 2-Amino-4,6-dichloropyrimidine-5-
carbonitrile core have shown promising activity against various cancer cell lines, often by

targeting key signaling pathways.
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Mechanistic Insights from Derivatives:

EGFR Inhibition: Due to structural similarities with known anticancer drugs like gefitinib,

derivatives of 2,4-diaminopyrimidine-5-carbonitrile have been investigated as Epidermal

Growth Factor Receptor (EGFR) inhibitors.[7]

PI3K/AKT Pathway Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives

demonstrated potent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7)

cell lines by inhibiting the PI3K/AKT signaling axis, a critical pathway for cancer cell survival

and proliferation.[6]

Broad Spectrum Activity: Various pyrimidine-5-carbonitrile derivatives have been reported to

be cytotoxic against a range of solid tumors and leukemia cell lines.[5]

Scaffold Derivatization for Biological Targeting
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Caption: Derivatization of the core scaffold to target various biological pathways.

Adenosine Receptor Antagonism
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Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as

potent and highly selective A₁ adenosine receptor (A₁AR) antagonists.[8] A₁AR antagonists

have therapeutic potential in various conditions, including cardiovascular and neurological

disorders. The design of these compounds was guided by receptor-driven docking models,

where the 5-cyano group was identified as a key feature for enhancing binding affinity.[8] This

highlights the importance of the carbonitrile group for specific receptor interactions.

Antiviral and Antimicrobial Potential
The historical context of 2-amino-4,6-dichloropyrimidine includes reports of broad antiviral

activity.[3] Early studies suggested it could inhibit the replication of viruses from the Herpes,

Picorna, and Pox groups.[9] However, more recent systematic evaluations of the parent

compound and its 5-substituted derivatives found no significant activity against a wide panel of

viruses, including HIV, HSV, and CMV.[10] This suggests that while the pyrimidine scaffold is a

valid starting point for antiviral drug discovery, simple substitutions on this specific core may not

yield broad-spectrum agents.[10]

Nonetheless, the broader class of pyrimidine derivatives continues to be a rich source of

antimicrobial agents, with various analogs showing activity against bacteria and fungi.[11][12]

Methodologies and Experimental Protocols
To validate the biological activities of compounds derived from this scaffold, several key assays

are employed. The following protocols are foundational for screening and characterizing new

chemical entities.

Protocol 1: In Vitro Nitric Oxide (NO) Production
Inhibition Assay
This assay quantifies the ability of a compound to inhibit the inflammatory production of NO

from activated macrophages.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS) and interferon-gamma

(IFN-γ), express iNOS and produce large amounts of NO. NO is unstable and rapidly oxidizes

to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is measured colorimetrically

using the Griess reagent, serving as a direct indicator of NO production.
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Step-by-Step Methodology:

Cell Isolation: Harvest peritoneal macrophages from mice (e.g., BALB/c) by peritoneal

lavage with sterile, ice-cold PBS.

Cell Seeding: Plate the harvested cells in a 96-well plate at a density of ~2x10⁵ cells/well in

RPMI-1640 medium supplemented with 10% FBS and allow them to adhere for 2-3 hours at

37°C in a 5% CO₂ incubator.

Compound Preparation: Prepare stock solutions of the test compound (and positive control,

e.g., L-NMMA) in DMSO. Create serial dilutions in the culture medium to achieve final

desired concentrations. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

Treatment and Stimulation: Remove non-adherent cells by washing. Add fresh medium

containing the test compound dilutions to the wells. Subsequently, add stimulating agents

(e.g., LPS at 1 µg/mL and IFN-γ at 10 U/mL) to all wells except the negative control.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Nitrite Measurement (Griess Assay):

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and

incubate for 10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in

water) and incubate for another 10 minutes.

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite.

Calculate the percentage of NO production inhibition for each compound concentration

relative to the stimulated (vehicle-treated) control. Determine the IC₅₀ value using non-linear

regression analysis.
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Nitric Oxide Inhibition Assay Workflow
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Caption: Workflow for the in vitro nitric oxide (NO) production inhibition assay.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay
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This colorimetric assay is a standard method for assessing the metabolic activity of cells and,

by extension, their viability and proliferation. It is used to determine the cytotoxic concentration

(IC₅₀ or GI₅₀) of a compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial

dehydrogenases, to form a purple formazan product. The amount of formazan produced is

proportional to the number of viable cells.

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at an appropriate

density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound for a

specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive

control (e.g., Doxorubicin).

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a

solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the vehicle-treated control. Determine the IC₅₀ (concentration that inhibits cell growth by

50%) using a dose-response curve.

Conclusion and Future Directions
2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a quintessential example of a versatile

chemical scaffold whose value is realized through strategic derivatization. While its intrinsic

biological activity may be modest, its synthetic accessibility and reactive handles provide
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medicinal chemists with a powerful tool to explore vast chemical space. The demonstrated

success of its derivatives as potent inhibitors of inflammatory mediators and critical cancer

pathways underscores its importance.[3][6] Future research should continue to leverage the

SNAr reactivity of the C4 and C6 positions to develop novel, highly selective kinase inhibitors,

adenosine receptor modulators, and anti-inflammatory agents. The integration of structure-

based drug design with combinatorial synthesis approaches using this core will undoubtedly

accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. calpaclab.com [calpaclab.com]

3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines:
synthesis and inhibitory effects on immune-activated nitric oxide production - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-
cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and
apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through
PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

7. cbijournal.com [cbijournal.com]

8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1
Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

9. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]

10. benchchem.com [benchchem.com]

11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine
and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://pubmed.ncbi.nlm.nih.gov/35345960/
https://www.benchchem.com/product/b1525643?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2022/3/M1426
https://www.calpaclab.com/2-amino-4-6-dichloropyrimidine-5-carbonitrile-95-purity-c5h2cl2n4-5-grams/aab-aa000x97-5g
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7080047/
https://www.researchgate.net/publication/265911234_5-Substituted_2-amino-4_6-dihydroxypyrimidines_and_2-amino-4_6-dichloropyrimidines_Synthesis_and_inhibitory_effects_on_immune-activated_nitric_oxide_production
https://pmc.ncbi.nlm.nih.gov/articles/PMC10866072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10866072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10866072/
https://pubmed.ncbi.nlm.nih.gov/35345960/
https://pubmed.ncbi.nlm.nih.gov/35345960/
http://cbijournal.com/paper-archive/may-june-2019-vol-3/Research-Paper-2-synthesis-and-biological-evaluation-of-24-diaminopyrimidine-5-carbonitrile-and-n-2-amino-5-cyanopyrimidin-4-ylbenzamide-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842224/
https://www.biosynth.com/p/FA10605/56-05-3-2-amino-46-dichloropyrimidine
https://www.benchchem.com/pdf/Efficacy_of_4_Amino_2_6_dichloropyrimidine_Derivatives_as_Antiviral_Agents_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11920053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11920053/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis,
characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding
affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Known biological activities of 2-Amino-4,6-
dichloropyrimidine-5-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1525643#known-biological-activities-of-2-amino-4-6-
dichloropyrimidine-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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